molecular formula C18H24N2O2 B4748546 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone

1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone

Cat. No. B4748546
M. Wt: 300.4 g/mol
InChI Key: RQRMJBCAHUOEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone, also known as DMPP, is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various fields of research, including neuroscience, pharmacology, and toxicology. In

Mechanism of Action

1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone acts as an agonist for nAChRs, which are ligand-gated ion channels that are widely distributed throughout the nervous system. When 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone binds to these receptors, it causes them to open and allow the influx of positively charged ions, which results in depolarization of the postsynaptic membrane. This depolarization can lead to the release of neurotransmitters, which can then activate downstream signaling pathways.
Biochemical and Physiological Effects:
1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has been shown to have a number of biochemical and physiological effects. It has been shown to enhance cognitive function and improve memory in animal models, as well as to have anxiolytic and antidepressant effects. 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has also been shown to have anti-inflammatory effects, which may make it a promising therapeutic agent for conditions such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone is its high affinity for nAChRs, which makes it a valuable tool for studying the function of these receptors. However, one limitation of 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone is that it can be toxic at high doses, which can limit its use in certain experiments. Additionally, 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone research. One area of interest is the potential therapeutic uses of 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone for neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, there is interest in exploring the effects of 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Finally, there is interest in developing new analogs of 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone that may have improved pharmacological properties.

Scientific Research Applications

1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has been used in various scientific research studies due to its unique properties. It has been shown to have a high affinity for nicotinic acetylcholine receptors (nAChRs) in the brain, which makes it a valuable tool for studying the function of these receptors. 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has also been used in studies investigating the effects of nAChRs on learning and memory, as well as in studies exploring the potential therapeutic effects of nAChR agonists on neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13-6-7-16(14(2)10-13)20-12-15(11-17(20)21)18(22)19-8-4-3-5-9-19/h6-7,10,15H,3-5,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRMJBCAHUOEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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